molecular formula C10H16O2 B1268319 Bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 6221-62-1

Bicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No. B1268319
CAS RN: 6221-62-1
M. Wt: 168.23 g/mol
InChI Key: XJKUZAYHWMSZNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[3.3.1]nonane derivatives, including carboxylic acids, involves complex organic reactions. For instance, 3,7-disubstituted bicyclo[3.3.1]nonanes, including the dicarboxylic acid derivatives, have been synthesized and studied for their conformation. These compounds exhibit two rapidly interconverting chair-boat conformations with distinctly flattened rings, highlighting the intricate nature of their synthesis and structural flexibility (Peters, Toorn, & Bekkum, 1975). Additionally, palladium-catalyzed cycloalkenylation has been employed for the construction of related bicyclo[3.3.0]octane derivatives, showcasing the versatility of metal-catalyzed reactions in synthesizing complex bicyclic structures (Toyota et al., 2002).

Molecular Structure Analysis

The molecular structure of bicyclo[3.3.1]nonane-3-carboxylic acid derivatives reveals significant insights into their conformation and reactivity. The dicarboxylic acid and its esters, for example, primarily exist in chair-boat conformations with a minimal population of the double-boat conformation, indicating the presence of flattened rings which could influence their chemical reactivity and interaction with other molecules (Peters, Toorn, & Bekkum, 1975).

Chemical Reactions and Properties

Bicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the synthesis of non-steroidal 2-methoxyestradiol mimetics based on the bicyclo[3.3.1]nonane structural motif involves key steps such as BF3-assisted oxirane opening, intramolecular cyclization, and reduction, demonstrating the compound's reactivity towards forming complex structures with biological relevance (Nurieva et al., 2017).

Scientific Research Applications

Conformational Analysis

Bicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives have been studied for their conformational properties. For example, the conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester was explored through NMR spectroscopy. These studies showed the existence of these compounds in rapidly interconverting chair-boat conformations with flattened rings, providing valuable insights into the structural dynamics of these molecules (Peters, Toorn, & Bekkum, 1975).

Synthesis of Non-Steroidal Mimetics

The bicyclo[3.3.1]nonane motif has been used in the synthesis of non-steroidal mimetics. For instance, bicyclo[3.3.1]nonane derivatives with 2-methoxyphenol moiety were synthesized as mimetics of 2-methoxyestradiol, demonstrating notable cytotoxicity to human lung carcinoma cell lines. This highlights its potential in medicinal chemistry (Nurieva et al., 2017).

Structural Studies and Synthesis

Various studies have focused on the synthesis and structural analysis of bicyclo[3.3.1]nonane derivatives. This includes the synthesis of novel 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives, which opens up avenues for further exploration in organic synthesis and structural chemistry (Klaić, Veljković, & Mlinarić-Majerski, 2002).

Environmental Chemistry Applications

In the field of environmental chemistry, bicyclo[3.3.1]nonane derivatives, specifically naphthenic acids, have been identified in oil sands process water. This identification was crucial for understanding the composition and potential environmental impacts of these process-affected waters (Wilde et al., 2015).

Medicinal Chemistry and Drug Development

Bicyclo[3.3.1]nonane derivatives have been synthesized and evaluated for potential medicinal applications. For instance, thiabicyclononane-based antimicrobial polycations were synthesized, showing effective bacterial growth inhibition and cell killing properties. This indicates their potential use in antimicrobial therapies (Geng & Finn, 2017).

properties

IUPAC Name

bicyclo[3.3.1]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKUZAYHWMSZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339626
Record name Bicyclo[3.3.1]nonane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.3.1]nonane-3-carboxylic acid

CAS RN

6221-62-1
Record name Bicyclo[3.3.1]nonane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6221-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.3.1]nonane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MJ Wilde, CE West, AG Scarlett, D Jones… - … of Chromatography A, 2015 - Elsevier
Although bicyclic acids have been reported to be the major naphthenic acids in oil sands process-affected water (OSPW) and a well-accepted screening assay indicated that some …
Number of citations: 55 www.sciencedirect.com
VA Shiryaev, IV Sokolova, AM Gorbachova… - Tetrahedron, 2022 - Elsevier
3,7-Diaminobicyclo[3.3.1]nonanes were synthesized starting from adamantane-2-on. endo,endo-3,7-Diaminobicyclo[3.3.1]nonane was obtained through Schmidt rearrangement of 3,7-…
Number of citations: 2 www.sciencedirect.com
LB Fallot, RR Suresh, CL Fisher… - Journal of Medicinal …, 2022 - ACS Publications
We previously reported 1H-imidazo[4,5-c]quinolin-4-amines as A 3 adenosine receptor (A 3 AR) positive allosteric modulators (PAMs). A 3 AR agonists, but not PAMs, are in clinical …
Number of citations: 7 pubs.acs.org
Y Tang, Y Dong, X Wang, K Sriraghavan… - The Journal of …, 2005 - ACS Publications
Single electron reduction of the 1,2,4-trioxane heterocycle of artemisinin (1) forms primary and secondary carbon-centered radicals. The complex structure of 1 does not lend itself to a …
Number of citations: 125 pubs.acs.org
I V. Komarov, A Yu. Ishchenko, A Hovtvianitsa… - Molecules, 2019 - mdpi.com
Unconstrained amides that undergo fast hydrolysis under mild conditions are valuable sources of information about how amide bonds may be activated in enzymatic transformations. …
Number of citations: 7 www.mdpi.com
J Jourdan, H Matile, E Reift, O Biehlmaier… - ACS infectious …, 2016 - ACS Publications
The singular structure of artemisinin, with its embedded 1,2,4-trioxane heterocycle, has inspired the discovery of numerous semisynthetic artemisinin and structurally diverse synthetic …
Number of citations: 34 pubs.acs.org
A Misra, KSA Kumar, M Jain, K Bajaj… - European Journal of …, 2016 - Elsevier
N-aralkylpyroglutamides of substituted bispidine were prepared and evaluated for their ability to inhibit collagen induced platelet aggregation, both in vivo and in vitro. Some …
Number of citations: 12 www.sciencedirect.com
Y Kato - 2009 - discovery.ucl.ac.uk
The present thesis is concerned with a novel approach towards the design of artificial aldolase mimics. The introductory chapter provides an overview of previous strategies and …
Number of citations: 5 discovery.ucl.ac.uk
DJ Creek, WN Charman, FCK Chiu, RJ Prankerd… - Journal of …, 2007 - Elsevier
The iron‐mediated reactivity of various dispiro‐1,2,4‐trioxolanes was determined by automated kinetic analysis under standard reaction conditions. The active antimalarial compounds …
Number of citations: 90 www.sciencedirect.com
AM Capelli, F Micheli - Pharmaceutical Patent Analyst, 2012 - Future Science
Agents interfering with the reuptake of catecholamines and tryptamines are well-known drugs capable of treating serious illnesses, including depression, pain and dependence. Further …
Number of citations: 2 www.future-science.com

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